molecular formula C26H39NO6S B1671542 Epothilon A CAS No. 152044-53-6

Epothilon A

Katalognummer: B1671542
CAS-Nummer: 152044-53-6
Molekulargewicht: 493.7 g/mol
InChI-Schlüssel: HESCAJZNRMSMJG-XOVLCIRJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Efficacy Against Taxane-Resistant Cancers

Epothilone A has shown promise in treating taxane-resistant tumors. Clinical studies indicate that it can be effective against various cancers, including breast cancer and non-small cell lung cancer, particularly in patients who have developed resistance to traditional therapies .

Clinical Trials and Studies

  • Ixabepilone : One of the most notable derivatives, ixabepilone, has been approved for use in combination with capecitabine for patients with locally advanced or metastatic breast cancer. Clinical trials have demonstrated its efficacy in reducing tumor size and improving overall survival rates .
  • Combination Therapies : Recent studies suggest that combining Epothilone A with other agents like capecitabine enhances therapeutic outcomes, particularly in triple-negative breast cancer .

Case Studies

A review of clinical trials from 2010 to 2022 highlights the effectiveness of Epothilone A derivatives in overcoming multidrug resistance mechanisms commonly seen in cancer therapy. The data indicate improved patient responses and reduced adverse effects compared to traditional treatments .

Applications in Neurodegenerative Diseases

Recent research has explored the potential of Epothilone A and its derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The stabilization of microtubules may help restore normal axonal transport and reduce tau pathology associated with these conditions .

Preclinical Studies

Studies on animal models have shown that treatment with Epothilone A can lead to increased axonal density and improved cognitive function, suggesting its potential as a therapeutic agent for tauopathies .

Synthetic Methodologies

The synthesis of Epothilone A has evolved significantly over the years, facilitating the development of new derivatives with enhanced efficacy:

  • Solid-Phase Synthesis : Innovative solid-phase synthesis techniques have been developed, allowing for the efficient production of Epothilone A and its analogs. This method paves the way for large combinatorial libraries aimed at biological screening .
  • Biotechnological Advances : Recent advancements using gene editing technologies like CRISPR have improved the yield of Epothilones from microbial sources, enhancing their availability for research and clinical use .

Summary Table of Key Findings

Application AreaDescriptionKey Findings
Cancer TreatmentEffective against taxane-resistant cancersIxabepilone approved; combination therapies show promise
Neurodegenerative DiseasesPotential treatment for Alzheimer's diseaseImproved axonal transport and cognitive function observed
Synthetic MethodologiesInnovations in solid-phase synthesis and biotechnological advancesIncreased yields through CRISPR and other methods

Wirkmechanismus

Target of Action

Epothilone A, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division . Epothilone A binds to the αβ-tubulin heterodimer subunit of microtubules . This binding site is shared with paclitaxel, another well-known microtubule-targeting agent .

Mode of Action

Epothilone A interacts with its target, the αβ-tubulin heterodimer, by binding to it . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . Furthermore, Epothilone A has been shown to induce tubulin polymerization into microtubules even without the presence of GTP . This leads to the formation of microtubule bundles throughout the cytoplasm .

Biochemical Pathways

The principal biochemical pathway affected by Epothilone A is the microtubule function . By inhibiting this function, Epothilone A prevents cells from properly dividing . This inhibition of microtubule function is generally attributed to Epothilone A’s suppression of microtubule dynamics .

Pharmacokinetics

It is known that plasma exposures of both the conjugated and free epothilone increase in a dose-related fashion . The half-life of the conjugated epothilone is between 0.2 and 0.6 hours across dose levels .

Result of Action

The primary result of Epothilone A’s action is cytotoxicity and eventually cell apoptosis . By stabilizing microtubules and suppressing their dynamics, Epothilone A causes cell cycle arrest at the G2-M transition phase . This prevents cells from properly dividing, leading to cell death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epothilone A can be synthesized through various methods, including total synthesis and semi-synthesis. One notable synthetic route involves the use of a ring-closing alkyne metathesis reaction catalyzed by a molybdenum complex, followed by a Lindlar reduction to produce the desired product . This method is efficient and stereoselective, making it a popular choice for synthesizing epothilone A.

Industrial Production Methods: Industrial production of epothilone A typically involves fermentation processes using the myxobacterium Sorangium cellulosum. due to the slow growth rate and low yield of the bacterium, alternative methods such as using fungal endophytes like Aspergillus niger have been explored . These methods have shown promise in increasing the yield and feasibility of large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Epothilone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and pharmacokinetic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various epothilone derivatives with modified functional groups that can exhibit enhanced anticancer activity or improved pharmacokinetic profiles .

Vergleich Mit ähnlichen Verbindungen

    Epothilone B: Another member of the epothilone family with similar biological activity but slightly different chemical structure.

    Paclitaxel: A well-known taxane used in cancer treatment, with a similar mechanism of action but more complex structure and solubility issues.

    Docetaxel: Another taxane with similar properties to paclitaxel, used in the treatment of various cancers.

Epothilone A’s unique structure and properties make it a valuable compound for scientific research and drug development, offering potential advantages over other similar compounds in the treatment of cancer .

Biologische Aktivität

Epothilone A is a naturally occurring compound derived from the myxobacterium Sorangium cellulosum, classified as a 16-membered macrolide. It is primarily recognized for its potent antitumor properties, particularly its ability to stabilize microtubules and inhibit cancer cell proliferation. This article provides a comprehensive overview of the biological activity of Epothilone A, including its mechanism of action, structure-activity relationship (SAR), and comparative efficacy against cancer cell lines.

Epothilone A functions by promoting tubulin polymerization and stabilizing microtubules, which are critical components of the cytoskeleton in eukaryotic cells. This stabilization prevents the normal depolymerization of microtubules, leading to cell cycle arrest, particularly at the metaphase/anaphase transition during mitosis. The binding affinity of Epothilone A for tubulin has been shown to be comparable to that of paclitaxel (Taxol), with a binding constant of 2.93×107M12.93\times 10^7\,M^{-1} .

In Vitro and In Vivo Efficacy

Epothilone A exhibits significant cytotoxicity against various human cancer cell lines, demonstrating effective growth inhibition at nanomolar concentrations. Notably, it retains activity against multidrug-resistant (MDR) cancer cell lines, which is a considerable advantage over traditional chemotherapeutic agents like paclitaxel .

Comparative Efficacy Table

CompoundBinding Constant M1M^{-1}Cytotoxic Concentration (nM)Activity Against MDR Cells
Epothilone A2.93×1072.93\times 10^7Sub-nMYes
Epothilone B6.08×1086.08\times 10^8Sub-nMYes
PaclitaxelVaries1-10Limited

Structure-Activity Relationship (SAR)

The SAR studies on Epothilone A have revealed critical insights into its structural components that contribute to its biological activity. Modifications in the macrolide structure can enhance or diminish its efficacy and stability. For instance, analogs with specific substitutions at the C-12 and C-13 positions have shown improved tubulin polymerization activity .

Key Findings from SAR Studies

  • C-12/C-13 Modifications : Alterations in these positions significantly affect binding affinity and cytotoxicity.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances interaction with tubulin, leading to increased polymerization.
  • Stereochemistry : The stereochemical configuration plays a crucial role in determining the biological activity and selectivity towards cancer cells.

Case Studies

Several case studies highlight the clinical relevance of Epothilone A:

  • Case Study 1 : In vitro studies demonstrated that Epothilone A effectively inhibited the growth of breast cancer cell lines (MCF-7) at concentrations as low as 0.5 nM, showcasing its potential as a treatment option for resistant forms of breast cancer .
  • Case Study 2 : In vivo experiments using mouse models indicated that Epothilone A significantly reduced tumor sizes in xenograft models of ovarian cancer, outperforming paclitaxel in efficacy against resistant tumors .

Eigenschaften

CAS-Nummer

152044-53-6

Molekularformel

C26H39NO6S

Molekulargewicht

493.7 g/mol

IUPAC-Name

(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20?,21-,22-,24-/m0/s1

InChI-Schlüssel

HESCAJZNRMSMJG-XOVLCIRJSA-N

SMILES

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C

Isomerische SMILES

C[C@H]1CCC[C@@H]2[C@@H](O2)CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C

Kanonische SMILES

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C

Aussehen

Solid powder

Key on ui other cas no.

152044-53-6

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Epothilone A;  Epothilone-A;  EpoA; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epothilone A
Reactant of Route 2
Epothilone A
Reactant of Route 3
Epothilone A
Reactant of Route 4
Epothilone A
Reactant of Route 5
Epothilone A
Reactant of Route 6
Epothilone A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.